2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5S2/c1-14-21(30-22(24-14)15-5-7-16(23)8-6-15)18-9-10-20(27-26-18)29-13-17-12-28-11-3-2-4-19(28)25-17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWMBWUBGTWUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to have significant interactions with various biological targets
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that imidazo[1,2-a]pyridines, which are structurally similar, have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis. These processes could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
For instance, imidazo[1,2-a]pyridines have been linked to the phosphatidylinositol 3-kinase (PI3K) signalling pathway, which is often associated with tumorigenesis, progression, and poor prognosis.
Result of Action
Some compounds with similar structures have demonstrated inhibitory activity against various tumour cell lines. Additionally, they have shown antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis and Gram-negative bacteria like Escherichia coli, Salmonella peratyphi B.
Biological Activity
The compound 2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a complex structure combining several pharmacophoric elements:
- Thiazole moiety : Known for its role in various biological activities.
- Imidazo[1,2-a]pyridine : Implicated in anticancer and antiviral properties.
- Pyridazine : Often associated with neuroprotective and anti-inflammatory effects.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The imidazo[1,2-a]pyridine structure is known to inhibit key enzymes involved in cancer progression, such as PI3K and c-Met .
- Receptor Modulation : The compound may act on various receptors, influencing pathways related to cell proliferation and survival .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against several viral strains .
Anticancer Activity
A series of studies have evaluated the anticancer potential of similar compounds. For instance, derivatives containing the imidazo[1,2-a]pyridine scaffold demonstrated significant antiproliferative effects against various cancer cell lines such as HCC827 (non-small cell lung cancer) and MCF-7 (breast cancer) . The effectiveness was often measured using MTT assays to determine IC50 values.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole | HCC827 | 10 | PI3K Inhibition |
| Similar Derivative | MCF-7 | 15 | c-Met Inhibition |
Antiviral Properties
Research indicates that compounds with similar structures exhibit antiviral activity. For example, specific derivatives were tested against HSV-1 and showed up to 91% inhibition at concentrations of 50 µM with low cytotoxicity (CC50 ~600 µM) . This suggests that the target compound may also possess notable antiviral properties.
Case Studies
- Study on Antiviral Efficacy : A recent study evaluated a series of thiazole derivatives for their antiviral activity against JUNV strain IV4454. Compounds showed promising results with significant inhibition rates, indicating that modifications in the thiazole structure can enhance biological efficacy .
- Cancer Cell Line Testing : Another study focused on the synthesis of new derivatives based on the imidazo[1,2-a]pyridine framework. These compounds were tested against various cancer cell lines, revealing significant antiproliferative activity correlated with structural modifications that enhance receptor binding affinity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s thiazole and pyridazine rings exhibit reactivity toward nucleophilic agents due to electron-deficient heteroaromatic systems. Key observations include:
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The imidazo[1,2-a]pyridine moiety stabilizes adjacent electrophilic sites, enabling regioselective functionalization at the C3 position under Pd-catalyzed conditions .
Oxidation and Reduction Reactions
The thiazole and imidazo[1,2-a]pyridine components undergo redox transformations:
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The 4-methylthiazole group resists reduction under mild conditions but undergoes side-chain oxidation to carboxylic acids with KMnO₄ .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings due to halogen substituents (if present) or directing groups:
Cycloaddition and Ring-Opening Reactions
The imidazo[1,2-a]pyridine ring undergoes [3+2] cycloadditions with dipolarophiles:
Biological Interaction Pathways
In pharmacological contexts, the compound’s reactivity correlates with its antiviral and kinase-inhibitory activity:
Stability and Degradation Pathways
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Photodegradation : UV exposure (λ = 254 nm) leads to cleavage of the thioether bond, forming pyridazin-3-ol and imidazo[1,2-a]pyridine fragments .
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Hydrolytic Degradation : Acidic conditions (pH < 3) hydrolyze the thiazole ring to thioamide derivatives.
Key Structural Insights from Computational Data
Comparison with Similar Compounds
Structural Features
Core Heterocycles
- Target Compound : Pyridazine-thiazole-imidazopyridine hybrid.
- (Compounds 4 and 5) : Thiazole linked to dihydropyrazole and triazole groups, with planar conformations except for perpendicular fluorophenyl substituents .
- (Compounds 14d–15g) : Imidazo[2,1-b]thiazole or imidazo[1,2-a]pyridine cores with triazole substituents, often paired with chlorophenyl groups .
- : Pyrimidine-carbonitrile-thiazole system with morpholine substituents, enhancing solubility .
Substituent Effects
- 4-Fluorophenyl Group : Present in the target and compounds. Fluorine’s electronegativity may improve membrane permeability compared to chlorophenyl analogs in .
- Thioether Linkage : Unique to the target (vs. ethers or amines in analogs), possibly increasing metabolic stability but reducing polarity .
Physicochemical Properties
Note: The thioether in the target may reduce aqueous solubility compared to morpholine-containing analogs () .
Spectroscopic Data
NMR Shifts
- Imidazopyridine Protons : In , imidazo[1,2-a]pyridine protons resonate at δ 7.8–8.5 (¹H NMR), while pyridazine in the target may show upfield shifts due to electron-withdrawing effects .
- Thiazole Methyl Group : Expected near δ 2.5 (similar to ’s 4-methylthiazole at δ 2.3) .
HRMS
Q & A
Q. How can the synthetic route for this compound be designed, and what experimental conditions are critical for optimizing yield?
The synthesis of this compound likely involves modular assembly of its core heterocyclic units (imidazo[1,2-a]pyridine, pyridazine, and thiazole). Key steps include:
- Thioether linkage formation : Reacting 6-mercaptopyridazine derivatives with imidazo[1,2-a]pyridin-2-ylmethyl halides under basic conditions (e.g., NaOH in ethanol-water mixtures) .
- Thiazole ring construction : Using Hantzsch thiazole synthesis, where 4-methylthiazole intermediates are coupled with fluorophenyl-substituted precursors via cyclization .
- Solvent selection : Ethanol, methanol, or mixed solvents are critical for solubility and reaction efficiency. Elevated temperatures (70–90°C) and inert atmospheres may improve yields .
- Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography .
Q. What spectroscopic and analytical methods are recommended for structural confirmation?
- IR spectroscopy : Identify characteristic absorptions for C-F (1100–1250 cm⁻¹), C=S (600–700 cm⁻¹), and aromatic C-H stretches .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for sulfur-containing moieties .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize reaction pathways and predict regioselectivity?
- Reaction path searching : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states. For example, assess the stability of thioether linkage intermediates under varying pH and solvent conditions .
- Machine learning : Train models on existing heterocyclic reaction datasets to predict optimal catalysts (e.g., Pd/Cu for cross-couplings) and solvent systems .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites in imidazo[1,2-a]pyridine and pyridazine moieties, guiding functionalization .
Q. How can conflicting spectral data for sulfur-containing intermediates be resolved?
- Contradiction analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, discrepancies in thioether proton shifts may arise from solvent polarity or tautomerism .
- X-ray crystallography : Resolve ambiguous structures (e.g., regiochemistry of imidazo[1,2-a]pyridine substitution) via single-crystal diffraction .
- Isotopic labeling : Use ³⁴S-labeled intermediates to track sulfur incorporation and validate reaction mechanisms .
Q. What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?
- LogP optimization : Adjust substituents (e.g., methyl groups on the thiazole) to balance hydrophobicity (target LogP ~2–5) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated thiols) to improve membrane permeability .
- In vitro assays : Test metabolic stability in liver microsomes and plasma protein binding to identify degradation hotspots .
Q. How can the compound’s antimicrobial activity be systematically evaluated?
- Minimum Inhibitory Concentration (MIC) assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with 24–48 hr incubation .
- Time-kill kinetics : Monitor bacterial viability at 0, 4, 8, and 24 hr post-treatment to assess bactericidal vs. bacteriostatic effects .
- Resistance profiling : Serial passage experiments under sub-MIC conditions to evaluate mutation rates .
Methodological Notes
- Synthetic reproducibility : Replicate key steps (e.g., thioether formation) in anhydrous DMF or DMSO to minimize hydrolysis side reactions .
- Data validation : Cross-check melting points and spectral data with literature analogs (e.g., imidazo[1,2-b]pyridazine derivatives) to identify outliers .
- Contradiction mitigation : Use high-purity reagents (≥98%) and standardized protocols for elemental analysis to reduce batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
